1-{(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL}-4-piperidinecarboxamide
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Overview
Description
1-{(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL}-4-piperidinecarboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL}-4-piperidinecarboxamide typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Formation of the thiazole ring: This involves the cyclization of a thioamide with a haloketone.
Coupling of the pyrazole and thiazole rings: This step often requires the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Introduction of the piperidine carboxamide moiety: This can be done through an amide coupling reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL}-4-piperidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group using nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
1-{(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL}-4-piperidinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound can be used as a probe to study various biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-{(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL}-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Rivastigmine Related Compound B: This compound shares some structural similarities but differs in its functional groups and overall structure.
(-)-Carvone: Although structurally different, it is another example of a bioactive compound with specific biological effects.
Uniqueness: 1-{(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL}-4-piperidinecarboxamide is unique due to its combination of a pyrazole ring, a thiazole ring, and a piperidine carboxamide moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H28FN5O3S |
---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
1-[(5Z)-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C32H28FN5O3S/c33-27-9-5-4-6-23(27)20-41-26-12-10-21(11-13-26)29-24(19-38(36-29)25-7-2-1-3-8-25)18-28-31(40)35-32(42-28)37-16-14-22(15-17-37)30(34)39/h1-13,18-19,22H,14-17,20H2,(H2,34,39)/b28-18- |
InChI Key |
FHLLUKGMZCOHHB-VEILYXNESA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)/S2 |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)S2 |
Origin of Product |
United States |
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